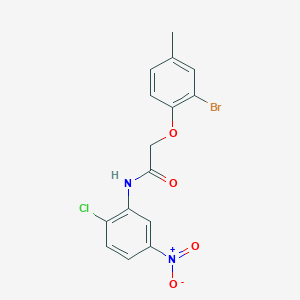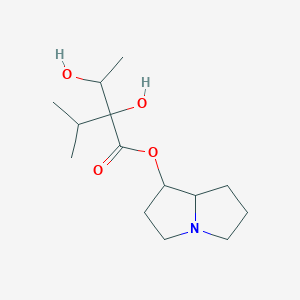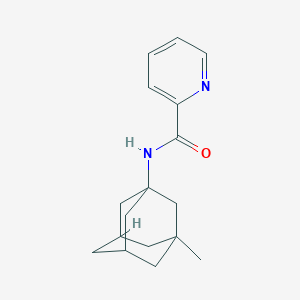
2-(2-bromo-4-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a member of the acetamide family and is commonly referred to as BAC. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of BAC involves the inhibition of bacterial cell wall synthesis. BAC binds to the bacterial cell wall and disrupts its integrity, leading to cell death. In addition, BAC has been found to inhibit the synthesis of DNA and RNA in bacteria, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
BAC has been found to have minimal toxicity to human cells and has been classified as a low-risk chemical. However, studies have shown that BAC can cause skin irritation and allergic reactions in some individuals. In addition, BAC has been found to have a negative impact on aquatic organisms, particularly fish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAC is its potent antimicrobial activity, which makes it an attractive candidate for use in various laboratory experiments. However, the limitations of BAC include its potential toxicity to human cells and its negative impact on aquatic organisms.
Direcciones Futuras
There are several future directions for research on BAC. One potential area of research is the development of BAC-based antimicrobial agents for use in medicine. Another area of research is the investigation of BAC's potential as a herbicide in agriculture. Additionally, further studies are needed to assess the environmental impact of BAC and its potential for use in wastewater treatment.
Métodos De Síntesis
The synthesis of BAC involves the reaction of 2-bromo-4-methylphenol and 2-chloro-5-nitroaniline with acetic anhydride in the presence of sulfuric acid. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
BAC has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, BAC has been investigated for its potential as an antimicrobial agent. Studies have shown that BAC exhibits potent antibacterial and antifungal activities against a wide range of microorganisms. In addition, BAC has been found to be effective against drug-resistant strains of bacteria.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-9-2-5-14(11(16)6-9)23-8-15(20)18-13-7-10(19(21)22)3-4-12(13)17/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUYVYFOIXRKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6033469.png)
![5,5-dimethyl-2-[(methylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6033473.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B6033480.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)

![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6033513.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)

![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)